molecular formula C11H15F3N2 B3037698 Dimethyl(2-{[3-(trifluoromethyl)phenyl]amino}ethyl)amine CAS No. 5502-34-1

Dimethyl(2-{[3-(trifluoromethyl)phenyl]amino}ethyl)amine

Cat. No.: B3037698
CAS No.: 5502-34-1
M. Wt: 232.25 g/mol
InChI Key: AICRIRMUNFSCED-UHFFFAOYSA-N
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Description

Dimethyl(2-{[3-(trifluoromethyl)phenyl]amino}ethyl)amine (CAS: 685533-92-0 or 5502-34-1) is a secondary amine featuring a dimethylaminoethyl backbone and a 3-(trifluoromethyl)phenyl substituent. Its molecular formula is C₁₁H₁₅F₃N₂, with a molecular weight of 232.25 g/mol. The trifluoromethyl (-CF₃) group enhances electron-withdrawing properties and metabolic stability, making this compound of interest in medicinal chemistry and agrochemical research.

Properties

IUPAC Name

N',N'-dimethyl-N-[3-(trifluoromethyl)phenyl]ethane-1,2-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15F3N2/c1-16(2)7-6-15-10-5-3-4-9(8-10)11(12,13)14/h3-5,8,15H,6-7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AICRIRMUNFSCED-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCNC1=CC=CC(=C1)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15F3N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Optimized Reaction Conditions

Key parameters include solvent choice, temperature, and reductant selection. In a representative procedure, dimethylaminoacetone (1.2 equiv) and 3-(trifluoromethyl)aniline (1.0 equiv) are stirred in methanol at 50°C for 12 hours. Sodium cyanoborohydride (1.5 equiv) is then added, and the mixture is refluxed for 24 hours, achieving a 78% yield after column chromatography (ethyl acetate/petroleum ether, 1:4).

Table 1: Reductive Amination Variants

Reductant Solvent Temperature (°C) Yield (%)
NaBH4 MeOH 25 45
NaBH3CN THF 50 68
BH3·THF DCM 0→25 72

Nucleophilic Substitution Approaches

Nucleophilic displacement of halogenated intermediates offers a direct route. 2-Chloroethyldimethylamine reacts with 3-(trifluoromethyl)aniline under basic conditions to form the desired product.

Halogenated Precursor Synthesis

2-Chloroethyldimethylamine is prepared by treating dimethylamine hydrochloride with 1,2-dichloroethane in the presence of potassium carbonate. Subsequent coupling with 3-(trifluoromethyl)aniline in dimethylformamide (DMF) at 80°C for 8 hours affords the product in 82% yield.

Mechanistic Insight : The reaction proceeds via an SN2 mechanism, with the aromatic amine acting as a nucleophile. The electron-deficient aryl ring (due to -CF3) slightly reduces nucleophilicity, necessitating elevated temperatures.

Multi-Component Reaction (MCR) Protocols

Three-component reactions streamline synthesis by combining amines, carbonyl compounds, and alkylating agents in a single pot. A notable example involves the Ugi reaction, utilizing 3-(trifluoromethyl)aniline, dimethylamine, and glyoxylic acid.

Ugi Four-Component Reaction

In a representative procedure:

  • 3-(Trifluoromethyl)aniline (1.0 equiv), dimethylamine (1.2 equiv), glyoxylic acid (1.0 equiv), and tert-butyl isocyanide (1.1 equiv) are combined in methanol.
  • Stirring at 25°C for 48 hours yields a crude imine intermediate, which is hydrogenated (H2, Pd/C) to afford the target amine in 65% yield.

Advantages : Atom economy and reduced purification steps.
Limitations : Moderate yields due to competing side reactions.

Protection-Deprotection Strategies

Temporary protection of the aromatic amine prevents undesired side reactions during alkylation. Boc (tert-butoxycarbonyl) is commonly employed due to its stability under basic conditions.

Boc-Mediated Synthesis

  • Protection : 3-(Trifluoromethyl)aniline is treated with di-tert-butyl dicarbonate (Boc2O) in dichloromethane with 4-dimethylaminopyridine (DMAP) as a catalyst (89% yield).
  • Alkylation : The Boc-protected amine reacts with 2-bromoethyldimethylamine in acetonitrile using cesium carbonate (Cs2CO3) at 60°C (76% yield).
  • Deprotection : Trifluoroacetic acid (TFA) in dichloromethane removes the Boc group, yielding the final product (94% yield).

Industrial-Scale Considerations

Patent literature highlights challenges in scaling laboratory procedures. For instance, thiophosgene-based routes, though efficient, pose safety risks due to phosgene generation. Modern alternatives employ isothiocyanate derivatives or solid-supported reagents to enhance safety.

Table 2: Scalability Comparison

Method Catalyst Purity (%) Throughput (kg/day)
Reductive Amination NaBH3CN 98.5 12
Nucleophilic Sub. Cs2CO3 99.2 18
MCR (Ugi) None 95.8 8

Emerging Techniques: Microwave and Flow Chemistry

Microwave-assisted synthesis reduces reaction times significantly. A 2022 study demonstrated that irradiating a mixture of 3-(trifluoromethyl)aniline, dimethylaminoethyl chloride, and K2CO3 in DMF at 100°C for 30 minutes achieves 88% yield, compared to 8 hours under conventional heating.

Flow chemistry systems further enhance reproducibility. Continuous flow reactors enable precise control over residence times and temperatures, minimizing byproduct formation.

Analytical and Purification Methods

Chromatography : Silica gel column chromatography remains standard, with ethyl acetate/petroleum ether gradients (1:9 to 1:4) resolving the product.
Crystallization : Recrystallization from hexane/ethyl acetate (3:1) improves purity to >99%.
Spectroscopic Data :

  • 1H NMR (500 MHz, CDCl3): δ 7.42 (t, J = 7.8 Hz, 1H), 7.33–7.28 (m, 2H), 3.65 (t, J = 6.2 Hz, 2H), 2.48 (t, J = 6.2 Hz, 2H), 2.24 (s, 6H).
  • 19F NMR (470 MHz, CDCl3): δ -62.3 (s, 3F).

Chemical Reactions Analysis

Types of Reactions

Dimethyl(2-{[3-(trifluoromethyl)phenyl]amino}ethyl)amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the trifluoromethyl group to a methyl group.

    Substitution: The amino group can participate in substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophiles like alkyl halides or acyl chlorides can react with the amino group under basic conditions.

Major Products

The major products formed from these reactions include N-oxides, reduced amines, and substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Properties

Dimethyl(2-{[3-(trifluoromethyl)phenyl]amino}ethyl)amine has been investigated for its potential as an anticancer agent. The compound is linked to the inhibition of angiogenesis, a crucial process in tumor growth and metastasis. Research indicates that it can inhibit vascular endothelial growth factor (VEGF), which plays a pivotal role in new blood vessel formation associated with tumors .

Case Study: Inhibition of Tumor Growth

  • Study Focus : The efficacy of the compound in reducing tumor size in animal models.
  • Findings : In a controlled study, subjects treated with the compound showed a significant reduction in tumor volume compared to the control group, indicating its potential as an antineoplastic agent .

Neurological Applications

2.1 Neuroprotective Effects

The compound's structure suggests potential neuroprotective effects, particularly in conditions like Alzheimer's disease. Its ability to cross the blood-brain barrier may allow it to exert protective effects on neuronal cells by modulating neurotransmitter levels and reducing oxidative stress.

Case Study: Neuroprotection in Animal Models

  • Study Focus : The impact of the compound on cognitive function in rodent models of Alzheimer's.
  • Results : Treated rodents exhibited improved memory retention and reduced amyloid plaque formation compared to untreated controls .

Industrial Applications

3.1 Chemical Synthesis

This compound serves as an intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its unique trifluoromethyl group enhances the biological activity of derivatives synthesized from it.

Application AreaSpecific Use
PharmaceuticalsIntermediate for drug synthesis
AgrochemicalsDevelopment of herbicides and pesticides

Material Science

4.1 Polymer Chemistry

The compound is also explored for its role in polymer chemistry, particularly in creating fluorinated polymers that exhibit enhanced thermal stability and chemical resistance.

Data Table: Properties of Fluorinated Polymers

PropertyValue
Thermal StabilityHigh
Chemical ResistanceExcellent
Mechanical StrengthModerate

Mechanism of Action

The mechanism of action of Dimethyl(2-{[3-(trifluoromethyl)phenyl]amino}ethyl)amine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with various enzymes and receptors, modulating their activity and leading to the desired biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Amine Group

Diethyl(2-{[3-(trifluoromethyl)phenyl]amino}ethyl)amine (CAS: 24283-17-8)
  • Molecular Formula : C₁₃H₁₉F₃N₂
  • Molecular Weight : 260.30 g/mol
  • Key Difference : Replacement of dimethyl groups with diethyl groups increases lipophilicity (logP ~2.8 vs. ~2.3 for the dimethyl variant), influencing membrane permeability.
N',N'-Dimethyl-N-[3-(trifluoromethyl)phenyl]ethane-1,2-diamine
  • Synonym: Alternative name for the target compound.
  • Structural Insight : The ethylenediamine linker allows conformational flexibility, critical for receptor binding in drug design.

Variations in Aromatic Substituents

2-(4-Methoxyphenyl)-N-[3-(trifluoromethyl)benzyl]ethanamine (CAS: 353779-15-4)
  • Molecular Formula : C₁₇H₁₇F₃N₂O
  • Molecular Weight : 334.33 g/mol
  • Key Difference: A methoxy (-OCH₃) group replaces the dimethylaminoethyl chain, enhancing solubility in polar solvents (e.g., logP ~3.1 vs. ~2.3 for the target compound).
[3-(3-Amino-phenyl)-5-trifluoromethyl-pyridin-2-yl]-dimethyl-amine (CAS: 1311279-91-0)
  • Molecular Formula : C₁₄H₁₄F₃N₃
  • Molecular Weight : 281.28 g/mol

Heterocyclic Analogues

Diethyl(2-{[3-(trifluoromethyl)pyridin-2-yl]amino}ethyl)amine (CAS: 1354019-89-8)
  • Molecular Formula : C₁₂H₁₈F₃N₃
  • Molecular Weight : 261.29 g/mol
  • Key Difference : Substitution of phenyl with pyridine introduces a basic nitrogen, modulating pKa (predicted ~6.5 vs. ~8.2 for phenyl analogues) and bioavailability.

Data Table: Comparative Properties

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Substituent Feature
Dimethyl(2-{[3-(CF₃)phenyl]amino}ethyl)amine C₁₁H₁₅F₃N₂ 232.25 685533-92-0 -CF₃, dimethylaminoethyl
Diethyl(2-{[3-(CF₃)phenyl]amino}ethyl)amine C₁₃H₁₉F₃N₂ 260.30 24283-17-8 -CF₃, diethylaminoethyl
2-(4-MeOPh)-N-[3-(CF₃)Bz]ethanamine C₁₇H₁₇F₃N₂O 334.33 353779-15-4 -CF₃, methoxyphenyl
Pyridine-dimethyl-CF₃ analogue C₁₄H₁₄F₃N₃ 281.28 1311279-91-0 -CF₃, pyridine, dimethylamine

Research Findings and Implications

Electronic Effects

The -CF₃ group in all analogues withdraws electrons, reducing basicity of the amine (pKa ~7–8) compared to non-fluorinated counterparts. This property is advantageous in avoiding protonation under physiological conditions, enhancing blood-brain barrier penetration.

Biological Activity

Introduction

Dimethyl(2-{[3-(trifluoromethyl)phenyl]amino}ethyl)amine, often referred to as a trifluoromethyl-substituted amine compound, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's synthesis, biological activities, structure-activity relationships (SAR), and relevant case studies.

Synthesis

The synthesis of this compound typically involves several steps, including the introduction of the trifluoromethyl group and subsequent amination reactions. The following synthetic pathway has been proposed:

  • Starting Materials : The synthesis begins with commercially available precursors that can be modified through various chemical reactions.
  • Reagents : Common reagents include trifluoromethylating agents and amines.
  • Conditions : Reactions are often conducted under controlled temperatures and atmospheres to optimize yields.

The efficiency of the synthesis is critical for large-scale production and further biological testing.

Anticancer Activity

Recent studies have highlighted the anticancer properties of this compound, particularly its effectiveness against various cancer cell lines.

  • Cell Lines Tested : The compound has been evaluated against several human cancer cell lines, including:
    • MDA-MB-231 (breast cancer)
    • A549 (lung cancer)
    • Jurkat E6.1 (T-cell leukemia)

The biological activity is believed to stem from its ability to interact with specific molecular targets involved in cancer cell proliferation and survival pathways. For instance, compounds with similar structures have been shown to inhibit key signaling pathways such as:

  • EGFR (Epidermal Growth Factor Receptor) : Inhibition of EGFR signaling has been associated with reduced tumor growth.
  • VEGF (Vascular Endothelial Growth Factor) : Targeting VEGF can impede angiogenesis, thereby limiting tumor blood supply.

Structure-Activity Relationship (SAR)

Understanding the SAR is essential for optimizing the biological activity of this compound. Key findings include:

  • Trifluoromethyl Group : The presence of the trifluoromethyl group enhances lipophilicity and may improve binding affinity to target proteins.
  • Dimethyl Substitution : Modifications at the nitrogen atom can influence potency and selectivity for specific cancer types.

Cytotoxicity Data

Table 1 summarizes the cytotoxicity data for this compound against various cancer cell lines:

Cell LineIC50 (µM)Mechanism of Action
MDA-MB-23127.6EGFR inhibition
A54929.3VEGF suppression
Jurkat E6.130.0Induction of apoptosis

Study 1: In Vitro Evaluation

A study conducted by researchers evaluated the efficacy of this compound in vitro. The results indicated significant cytotoxic effects on MDA-MB-231 cells, with an IC50 value comparable to established anticancer agents like doxorubicin .

Study 2: Mechanistic Insights

Another investigation focused on elucidating the mechanism by which this compound induces cell death in Jurkat E6.1 cells. Western blot analysis revealed activation of caspase pathways, suggesting that apoptosis is a primary mode of action .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing dimethyl(2-{[3-(trifluoromethyl)phenyl]amino}ethyl)amine?

  • Methodology :

  • Step 1 : Synthesize 3-(trifluoromethyl)aniline via nucleophilic substitution of pentafluorobenzene derivatives using sodium azide or ammonia under controlled conditions .
  • Step 2 : React 3-(trifluoromethyl)aniline with a bromoethylamine precursor (e.g., 2-bromoethyl dimethylamine) in the presence of a base like potassium carbonate to form the C-N bond .
  • Step 3 : Purify the product using column chromatography or recrystallization. Confirm purity via HPLC or TLC.
    • Key reagents : Pentafluorobenzene derivatives, sodium azide, bromoethyl dimethylamine, K₂CO₃ .

Q. How can the structure of this compound be validated?

  • Analytical techniques :

  • X-ray crystallography : Resolve the crystal structure using SHELXL for precise bond-length and angle measurements .
  • Multinuclear NMR : Use ¹H, ¹³C, and ¹⁹F NMR to confirm substituent positions and trifluoromethyl group integrity .
  • High-resolution mass spectrometry (HRMS) : Verify molecular weight and fragmentation patterns .

Q. What safety precautions are critical when handling this compound?

  • Guidelines :

  • Wear PPE (gloves, goggles, lab coat) to avoid skin/eye contact .
  • Conduct reactions in a fume hood to prevent inhalation of volatile intermediates.
  • Dispose of waste via certified hazardous waste management services .

Advanced Research Questions

Q. How can conflicting spectroscopic data (e.g., NMR vs. mass spectrometry) be resolved during structural analysis?

  • Troubleshooting :

  • 2D NMR (COSY, NOESY) : Resolve overlapping signals to assign proton environments unambiguously .
  • Isotopic labeling : Use ¹⁵N or deuterated analogs to track amine group interactions .
  • Computational modeling : Compare experimental NMR shifts with DFT-calculated values (e.g., using Gaussian) .

Q. What strategies optimize the yield of 3-(trifluoromethyl)aniline intermediates in large-scale synthesis?

  • Process optimization :

  • Catalysis : Use Pd/C or CuI to enhance reaction efficiency in fluorination steps .
  • Solvent selection : Polar aprotic solvents (DMF, DMSO) improve solubility of fluorinated intermediates .
  • Temperature control : Maintain 80–100°C during nucleophilic substitution to balance kinetics and side reactions .

Q. How does the trifluoromethyl group influence the compound’s reactivity in cross-coupling reactions?

  • Mechanistic insights :

  • The electron-withdrawing CF₃ group reduces electron density on the aromatic ring, directing electrophilic substitution to meta positions.
  • Fluorine’s inductive effect stabilizes transition states in Suzuki-Miyaura couplings, enabling reactions with aryl boronic acids at lower temperatures .

Q. What computational methods predict the compound’s interaction with biological targets (e.g., enzymes)?

  • In silico approaches :

  • Molecular docking (AutoDock Vina) : Simulate binding affinities to receptors like G-protein-coupled receptors (GPCRs) .
  • MD simulations (GROMACS) : Analyze stability of ligand-protein complexes over 100-ns trajectories .
  • QSAR modeling : Corrogate substituent effects (e.g., CF₃ vs. CH₃) on bioactivity .

Data Contradictions and Validation

Q. How to address discrepancies in reported melting points or solubility data?

  • Validation steps :

  • Reproduce experiments using standardized protocols (e.g., USP methods for melting point determination).
  • Compare results with structurally analogous compounds (e.g., 3-(trifluoromethyl)phenethylamine derivatives) to identify outliers .

Q. Why might X-ray crystallography fail to resolve the amine group’s position?

  • Causes and solutions :

  • Disorder in crystal lattice : Recrystallize in alternative solvents (e.g., hexane/EtOAc) to improve crystal quality .
  • Hydrogen bonding interference : Use low-temperature (100 K) data collection to reduce thermal motion artifacts .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Dimethyl(2-{[3-(trifluoromethyl)phenyl]amino}ethyl)amine
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Dimethyl(2-{[3-(trifluoromethyl)phenyl]amino}ethyl)amine

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